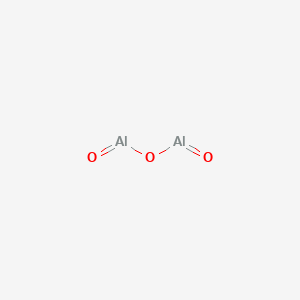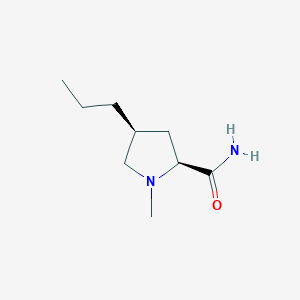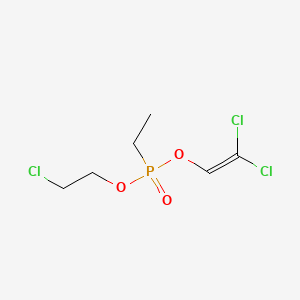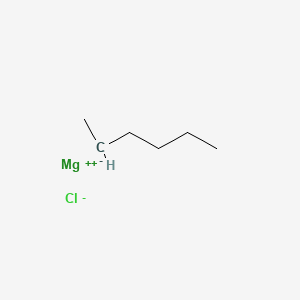
Boron
Overview
Description
Synthesis Analysis
Boron synthesis has been explored through various methods, leading to the creation of compounds with significant hardness, thermal stability, and unique electronic properties. For instance, the synthesis of cubic BC5, a diamondlike B-C phase with high boron content, demonstrates boron's capability to form superhard materials suitable for high-temperature electronics and superabrasives (Solozhenko et al., 2009). Moreover, the development of boron-containing mesoporous materials, like B-MCM-41, highlights the versatility of boron in creating materials with high porosity and specific structural properties (Oberhagemann et al., 1996).
Molecular Structure Analysis
The molecular structure of boron clusters reveals planar or quasi-planar structures stabilized by electron delocalization, which is a result of boron's electron deficiency. This electron delocalization leads to fluxional behavior and the formation of structures that exhibit aromaticity and antiaromaticity, similar to polycyclic aromatic hydrocarbons (Sergeeva et al., 2014). The discovery of stable two-dimensional boron sheets further exemplifies the structural versatility of boron, offering potential applications in electronics and optoelectronics (Zhang et al., 2017).
Chemical Reactions and Properties
Boron's chemical reactivity is influenced by its position in the periodic table, leading to the formation of compounds with a wide range of functionalities. For example, the interaction of boron with soils demonstrates its essential role as a micronutrient for plants and highlights the factors affecting its availability, such as pH and organic matter content (Goldberg, 1997). Additionally, boron's ability to form compounds under high pressure, such as the partially ionic high-pressure boron phase, showcases its potential in creating materials with unique electronic and optical properties (Oganov et al., 2009).
Scientific Research Applications
-
Boron in Biological Research
- Field : Biology
- Application : Boron is a ubiquitous element, appearing in rocks, soil, and water. It plays an essential role in plants and animals and associated mechanisms of action .
- Methods : Boron stabilizes plant cell walls by cross-linking rhamnogalacturonan II through ester bonds with cis-diol groups of sugar moieties .
- Results : Boron is important for architecture and stability of plant cell walls. The boron transporters are generally important for plant development, for instance in roots and shoot nodes and for the development of inflorescence tissues .
-
Boron in Pharmacy/Pharmacology
-
Boron in Energy-Related Research
-
Boron in Catalysis
-
Boron in Superconductors
-
Boron in Medical Applications
-
Boron in Biomedical Science
- Field : Biomedical Science
- Application : Boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century. Nevertheless, modern applications of boronic acid derivatives are attractive in biomedical applications after the declaration that boron is a ‘probable essential element’ for humans by the WHO .
-
Boron in Biological Research Activities
- Field : Biology
- Application : Boron is a ubiquitous element, appearing in rocks, soil, and water. Major exploitable deposits are found in arid areas with a history of geothermal activities .
- Methods : Boron stabilizes plant cell walls by cross-linking rhamnogalacturonan II through ester bonds with cis-diol groups of sugar moieties .
- Results : Boron is important for architecture and stability of plant cell walls. The boron transporters are generally important for plant development, for instance in roots and shoot nodes and for the development of inflorescence tissues .
-
Boron in Energy-Related Processes and Applications
-
Boron in Production of Glass, Ceramics, and Detergents
-
Boron in Neutron Capture Therapy
-
Boron in Synthetic Chemistry
- Field : Synthetic Chemistry
- Application : Boron is used in the synthesis of functional molecules. For instance, boranes are effective catalysts for bespoke siloxane synthesis via (modified) Piers–Rubinsztajn reactions, enabling complex macromolecular architectures with novel functionality, through careful selection of reaction components and conditions .
-
Boron in Biomedical Science
-
Boron in BODIPYs
-
Boron in Organoboron Compounds
-
Boron in C7-Alkenylation of N-Propargylindoles
Safety And Hazards
Boron can infect the stomach, liver, kidneys and brains and can eventually lead to death. When exposure to small amounts of boron takes place irritation of the nose, throat or eyes may occur . Boron is possibly unsafe when taken by mouth in higher doses. Large quantities of boron can cause poisoning .
Future Directions
Boron neutron capture therapy (BNCT) is a neutron-based technique that allows selective cancer treatment at the tumour cellular level. BNCT is especially suitable for the treatment of brain, head, neck and skin cancers . There are also ongoing studies on the synthesis of high boron-loaded nucleic acids for BNCT .
properties
IUPAC Name |
boron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJGFHDIHLPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023922, DTXSID301318615, DTXSID801318672 | |
| Record name | Boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
10.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Crystals or yellow to brown solid; [Sax] Sold as filaments, powders, whiskers, and crystals; [Hawley] | |
| Record name | Boron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
4,000 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; unaffected by aqueous hydrochloric and hydrofluoric acids; when finely divided it is soluble in boiling nitric and sulfuric acids and in molten metals such as copper, iron, magnesium, aluminum, calcium; reacts vigorously with fused sodium peroxide or with a fusion mixture of sodium carbonate or potassium nitrate, Soluble in concentrated nitric and sulfuric acids; insoluble in water, alcohol, ether | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Amorphous, 2.350 g/cu cm; alpha-rhombohedral, 2.46 g/cu cm; alpha-tetragonal, 2.31 g/cu cm; beta-rhombohedral, 2.35 g/cu cm | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.56X10-5 atm (0.0119 mm Hg) at 2140 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Boron | |
Color/Form |
Polymorphic: alpha-rhombohedral form, clear red crystals; beta-rhombohedral form, black; alpha-tetragonal form, black, opaque crystals with metallic luster; amorphous form, black or dark brown powder; other crystal forms are known but not entirely characterized, Filaments, powder, whiskers, single crystals | |
CAS RN |
7440-42-8, 13766-26-2, 35325-82-7, 14798-13-1 | |
| Record name | Boron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Boron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borane(5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9E3X5056Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2,075 °C | |
| Record name | BORON, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details














Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





